![molecular formula C21H34N2O5 B1491766 Di-tert-butyl 4-allyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate CAS No. 1402148-88-2](/img/structure/B1491766.png)
Di-tert-butyl 4-allyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate
Übersicht
Beschreibung
Di-tert-butyl 4-allyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of spiro compounds, which are known for their unique ring systems connected through a single atom. The presence of multiple tert-butyl groups and an allyl group adds to its chemical complexity and potential reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as allylamine and succinic acid derivatives.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled conditions, often requiring the use of strong bases or acids, and specific temperature and pressure settings to ensure the desired product formation.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity of the compound.
Catalysts and Solvents: The use of catalysts such as palladium on carbon and solvents like dimethylformamide (DMF) can enhance the efficiency of the synthesis.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the allyl group to an aldehyde or carboxylic acid.
Reduction: Reduction reactions can be performed to convert carbonyl groups to alcohols.
Substitution: Substitution reactions may involve the replacement of tert-butyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction Reagents: Typical reagents for reduction include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Reagents such as nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids, and ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving spirocyclic structures. Industry: The compound finds applications in the development of advanced materials and catalysts.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways, which are still under investigation. The presence of the spirocyclic structure and functional groups suggests potential interactions with enzymes and receptors involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness: Di-tert-butyl 4-allyl-3-oxo-2,8-diazaspiro[4
This compound represents a fascinating area of study with promising applications across various fields. Its complex structure and reactivity make it a valuable tool in both research and industry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
ditert-butyl 3-oxo-4-prop-2-enyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O5/c1-8-9-15-16(24)23(18(26)28-20(5,6)7)14-21(15)10-12-22(13-11-21)17(25)27-19(2,3)4/h8,15H,1,9-14H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRZZMWVJRMUBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C(=O)C2CC=C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}cyclopropanamine](/img/structure/B1491687.png)
![6-[(2-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1491691.png)
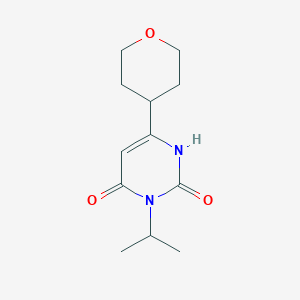
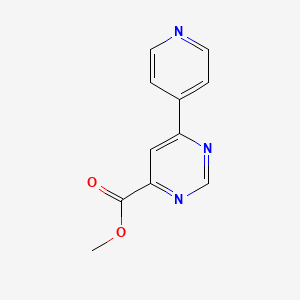
![3-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1491696.png)


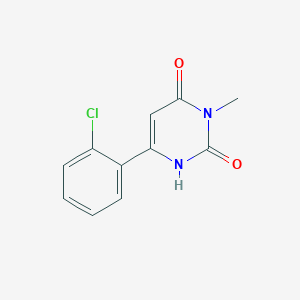
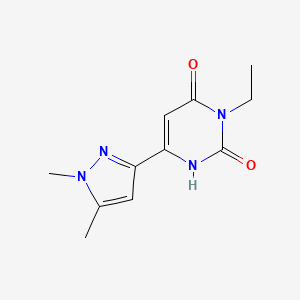
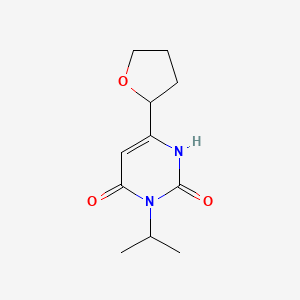
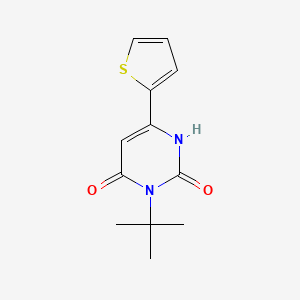

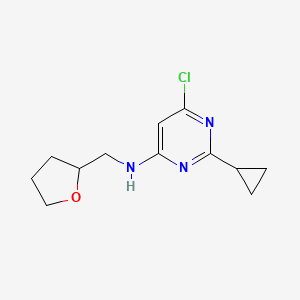
![2-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1491706.png)
